molecular formula C9H10BrNO3 B14886611 N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine

N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine

Cat. No.: B14886611
M. Wt: 260.08 g/mol
InChI Key: JJSLKCCDMFPHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[(4-BROMO-2,6-DIMETHOXYPHENYL)METHYLIDENE]HYDROXYLAMINE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromine atom and two methoxy groups attached to a benzene ring, along with a methylenehydroxyamine group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(4-BROMO-2,6-DIMETHOXYPHENYL)METHYLIDENE]HYDROXYLAMINE typically involves the reaction of 4-bromo-2,6-dimethoxybenzaldehyde with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium acetate to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(4-BROMO-2,6-DIMETHOXYPHENYL)METHYLIDENE]HYDROXYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines .

Scientific Research Applications

(E)-N-[(4-BROMO-2,6-DIMETHOXYPHENYL)METHYLIDENE]HYDROXYLAMINE has several applications in scientific research:

Mechanism of Action

The mechanism by which (E)-N-[(4-BROMO-2,6-DIMETHOXYPHENYL)METHYLIDENE]HYDROXYLAMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-dimethoxybenzaldehyde: A precursor in the synthesis of (E)-N-[(4-BROMO-2,6-DIMETHOXYPHENYL)METHYLIDENE]HYDROXYLAMINE.

    4-Bromo-2,6-dimethylphenyl isocyanate: Another brominated aromatic compound with different functional groups.

    4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different applications.

Uniqueness

Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound for scientific exploration .

Properties

IUPAC Name

N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8-3-6(10)4-9(14-2)7(8)5-11-12/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSLKCCDMFPHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=NO)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1C=NO)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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